
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as MPEP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several physiological and pathological processes in the central nervous system.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone and its derivatives have been studied for their synthesis methods and potential antimicrobial activity. Research has explored various synthesis techniques and the resulting compounds' effectiveness against bacteria and fungi. For example, Patel, Agravat, and Shaikh (2011) investigated the synthesis of pyridine derivatives and their antimicrobial properties, which may be related to compounds structurally similar to 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (Patel, Agravat, & Shaikh, 2011).
Antiarrhythmic and Antihypertensive Effects
The compound has also been studied for its potential antiarrhythmic and antihypertensive effects. Research by Malawska et al. (2002) on pyrrolidin-2-one and pyrrolidine derivatives, which are structurally related to this compound, revealed significant antiarrhythmic and antihypertensive activities, indicating potential therapeutic applications (Malawska et al., 2002).
Neuroprotective Effects
Studies have also explored the neuroprotective effects of similar compounds. For instance, Zhang Hong-ying (2012) examined derivatives for their role in improving learning and memory dysfunction in mice, suggesting a potential area of application for related compounds like 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone in neurology and cognitive disorders (Zhang Hong-ying, 2012).
Antiallergy and Antibacterial Agents
This compound's potential as an antiallergy and antibacterial agent has been explored, with research indicating promising results. For example, Walsh, Franzyshen, and Yanni (1989) synthesized related piperidine derivatives and evaluated them for antiallergy activity, finding some compounds with potent effects (Walsh, Franzyshen, & Yanni, 1989).
Potential Applications in Osteoporosis and Cancer Treatment
The compound and its derivatives have potential applications in osteoporosis and cancer treatment. Hutchinson et al. (2003) identified derivatives as potent antagonists of the alpha(v)beta(3) receptor, which is significant for bone turnover and cancer metastasis (Hutchinson et al., 2003).
Insecticidal Properties
Research has also shown that pyridine derivatives, similar to 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, possess insecticidal properties. Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) synthesized and tested various pyridine derivatives for their toxicity against certain insects, highlighting another potential application area (Bakhite et al., 2014).
Propiedades
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-22-14-9-17-10-15(18-14)23-13-5-4-8-20(11-13)16(21)12-19-6-2-3-7-19/h2-3,6-7,9-10,13H,4-5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBPZOJQCHQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

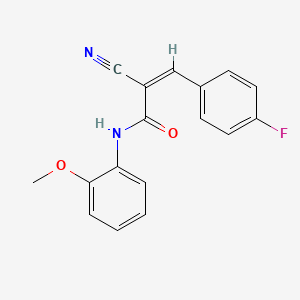
![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)
![(3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2841889.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2841891.png)
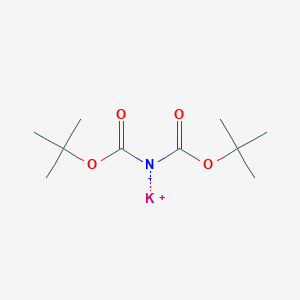
![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)
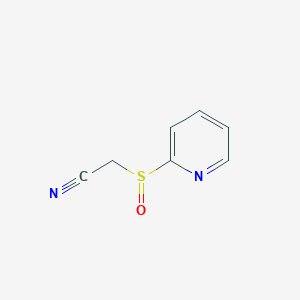
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)
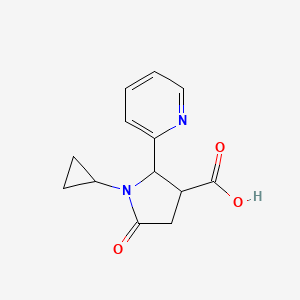
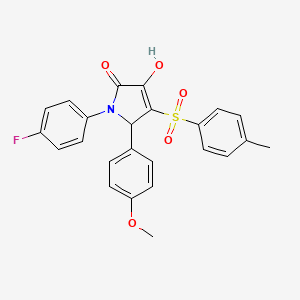
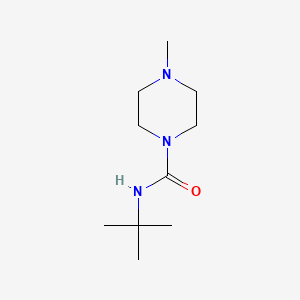
![N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2841905.png)